![molecular formula C11H21ClN2O B1441163 (4-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride CAS No. 1236267-61-0](/img/structure/B1441163.png)
(4-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride
Overview
Description
“(4-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride” is a chemical compound with the molecular formula C11H21ClN2O . It is used for research purposes.
Synthesis Analysis
Piperidones, which include “(4-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride”, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .Molecular Structure Analysis
The molecular structure of “(4-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride” is characterized by a five-membered pyrrolidine ring and a six-membered piperidine ring . The molecular weight of this compound is 232.75 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride” include its molecular formula (C11H21ClN2O) and molecular weight (232.75 g/mol).Scientific Research Applications
Toxicology
It can be used in toxicological studies to understand the metabolic pathways and detoxification mechanisms of similar organic compounds within biological systems.
Each of these applications leverages the unique chemical structure of (4-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride to explore different scientific questions and develop new technologies. It’s important to note that the use of this compound is restricted to research and development under the supervision of qualified individuals . The compound’s potential and versatility make it a valuable asset across various fields of scientific research.
Future Directions
properties
IUPAC Name |
(4-methylpiperidin-1-yl)-pyrrolidin-2-ylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c1-9-4-7-13(8-5-9)11(14)10-3-2-6-12-10;/h9-10,12H,2-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBUKYYPXOVZBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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